4-Chloro-1-methylpyridin-2(1H)-one
Description
Significance of Pyridinone Frameworks in Modern Chemical Synthesis
Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry and are pivotal in modern chemical synthesis. researchgate.net Their value stems from several key characteristics that make them ideal for drug discovery and the synthesis of complex molecules.
One of the primary advantages of the pyridinone core is its ability to act as both a hydrogen bond donor and acceptor. researchgate.netnih.govfrontiersin.org This dual capacity allows pyridinone-containing molecules to form multiple interactions with biological targets, enhancing their binding affinity and specificity. nih.gov Furthermore, pyridinones serve as effective bioisosteres for amides, phenyls, and other heterocyclic rings, enabling chemists to fine-tune the properties of a molecule. researchgate.netfrontiersin.org By replacing a functional group with a pyridinone ring, researchers can modify a compound's lipophilicity, aqueous solubility, and metabolic stability. researchgate.net
The versatility of the pyridinone framework is also evident in the wide range of biological activities exhibited by its derivatives. These compounds have shown promise as antitumor, antimicrobial, anti-inflammatory, and antiviral agents. frontiersin.orgnih.govresearchgate.net The adaptability of the pyridinone scaffold, combined with well-established synthetic routes, makes it a valuable tool in fragment-based drug design and the development of novel therapeutics. nih.govfrontiersin.org
Structural and Electronic Considerations of Halogenated N-Methylpyridinones
The introduction of a halogen atom and an N-methyl group to the pyridinone ring, as seen in 4-Chloro-1-methylpyridin-2(1H)-one, significantly influences the molecule's reactivity and electronic properties. The chlorine atom at the 4-position acts as an electron-withdrawing group, which can impact the aromaticity and nucleophilicity of the ring. This halogenation is a key feature that chemists can exploit for further functionalization.
The N-methyl group prevents tautomerization to the corresponding hydroxypyridine form, locking the molecule in the pyridone structure. researchgate.net This is crucial for maintaining a consistent three-dimensional shape and electronic distribution, which is important for predictable interactions with other molecules. The N-alkylation of pyridones is a well-established synthetic strategy to create specific derivatives with desired properties. mdpi.com
The combination of the chloro- and N-methyl substituents creates a unique electronic environment within the molecule. The chlorine atom provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. mdpi.com This makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems. nih.gov
Overview of Current Research Trajectories Involving this compound and Related Compounds
Current research on this compound and related compounds is largely focused on their application as versatile building blocks in organic synthesis. nih.govresearchgate.net The reactivity of the chlorine atom at the 4-position makes it a prime target for nucleophilic substitution, enabling the synthesis of a diverse array of substituted pyridinones. mdpi.com
One major research area involves the use of this compound in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures found in many biologically active compounds. The ability to selectively introduce substituents at the 4-position is a powerful tool for creating libraries of compounds for drug discovery and other applications.
Additionally, researchers are exploring the synthesis of novel heterocyclic systems using this compound as a starting material. Its inherent functionality allows for the construction of fused ring systems and other complex scaffolds that are of interest in medicinal chemistry and materials science. The development of efficient and selective synthetic methods for these transformations is an active area of investigation. eurekaselect.com
| Reaction Type | Reactants | Product | Significance |
| Nucleophilic Substitution | 4-Chloro-8-methylquinolin-2(1H)-one, Thiourea (B124793) | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Synthesis of quinolinethiones mdpi.com |
| N-Alkylation | 4-chloro-1H-imidazo[4,5-c]pyridine, Iodomethane | 4-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | Formation of N-methylated heterocycles chemicalbook.com |
| Condensation | 4-hydroxy-6-methylpyridin-2(1H)-one, Aldehydes | bis(pyridyl)methanes | Creation of phytotoxic compounds nih.gov |
Identification of Key Research Gaps and Future Research Directions
While significant progress has been made in understanding and utilizing this compound, several research gaps and promising future directions remain. A primary area for future exploration is the development of new catalytic methods for the functionalization of the pyridinone ring. While nucleophilic substitution is well-established, the development of novel catalytic cycles could lead to more efficient and selective transformations.
Another key area is the expansion of the known biological activities of derivatives of this compound. Given the broad spectrum of activities seen in other pyridinone compounds, a systematic investigation into the biological properties of its derivatives could uncover new therapeutic leads. ingentaconnect.comnih.gov This would involve screening libraries of compounds against a wide range of biological targets.
Furthermore, there is an opportunity to explore the use of this compound in the synthesis of novel materials. The electronic properties of the pyridinone ring, combined with the ability to introduce various functional groups, make it a candidate for the development of new polymers, dyes, and other functional materials.
Future research should also focus on computational studies to better understand the electronic structure and reactivity of this compound and its derivatives. These theoretical investigations could guide the design of new synthetic routes and help predict the properties of novel compounds, accelerating the pace of discovery in this area.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKKXNHKKLVUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295611 | |
| Record name | 4-Chloro-1-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53937-04-5 | |
| Record name | 4-Chloro-1-methyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53937-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Preparation Strategies for 4 Chloro 1 Methylpyridin 2 1h One
Historical and Current Synthetic Routes to 4-Chloropyridinones
The synthesis of chloropyridinones has historically presented challenges due to the electron-deficient nature of the pyridine (B92270) ring, which makes it less susceptible to electrophilic aromatic substitution reactions. nih.gov Early methods often required harsh reaction conditions and could result in mixtures of regioisomers. chemrxiv.org
Current strategies have evolved to provide more selective and higher-yielding pathways. One significant advancement involves the use of designed phosphine (B1218219) reagents to facilitate the halogenation of pyridines. nih.govchemrxiv.org This method allows for the installation of a phosphonium (B103445) salt at the 4-position of the pyridine ring, which is subsequently displaced by a chloride nucleophile. nih.govchemrxiv.org This approach has proven effective for a broad range of pyridine substrates, including those with various substituents. nih.gov
Another modern approach involves the direct C-H functionalization of pyridines. While still an area of active research, these methods offer the potential for more atom-economical and environmentally benign syntheses.
Regioselective Synthesis Approaches for N-Methylated Pyridinone Systems
Achieving regioselective N-methylation is a critical step in the synthesis of 4-chloro-1-methylpyridin-2(1H)-one. The presence of multiple potential methylation sites on the pyridinone scaffold necessitates careful control of reaction conditions.
Alkylation Strategies for N-Methylation of Pyridinone Scaffolds
The direct alkylation of pyridinone scaffolds is a common method for introducing the N-methyl group. This typically involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. chemicalbook.com The choice of base and solvent can significantly influence the regioselectivity of the reaction, favoring N-alkylation over O-alkylation.
Recent advancements in this area include the use of alkyllithium reagents, which can offer high regioselectivity for either C2 or C4 alkylation of pyridines by tuning the alkyllithium cluster's structure. acs.org While this specific example focuses on C-alkylation, the underlying principles of controlling regioselectivity through reagent and condition selection are broadly applicable.
Cyclization and Annulation Reactions Leading to the this compound Core
The construction of the pyridinone ring itself is a fundamental aspect of the synthesis. Cyclization and annulation reactions provide powerful tools for assembling the core structure from acyclic precursors.
Intramolecular cyclization of appropriately substituted amides can lead to the formation of pyridin-2(1H)-ones. researchgate.net For instance, the cyclization of N-(1-methyl-3-oxobut-1-en-1-yl) amides in the presence of a base can yield substituted pyridinones. researchgate.net
Annulation reactions, such as the Bohlmann-Rahtz pyridine synthesis, offer another versatile route. This method involves the condensation of a 1,3-dicarbonyl compound, ammonia, and an alkynone to produce polysubstituted pyridines with high regiochemical control. core.ac.uk Modifications of this approach can be adapted to synthesize pyridinone derivatives. Furthermore, [4+n] annulation reactions utilizing aza-ortho-quinone methide precursors have emerged as a powerful strategy for accessing various nitrogen-containing heterocycles, including dihydroquinolin-2(1H)-one derivatives. researchgate.net
Halogenation and Halogen Exchange Reactions for Chloro-Substitution
The introduction of the chlorine atom at the 4-position is a key transformation. This can be achieved through direct halogenation or halogen exchange reactions.
Direct chlorination of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and leading to a lack of selectivity. chemrxiv.orgyoutube.com However, radical chlorination at high temperatures can be a viable method for producing chlorinated pyridines. youtube.com
A more controlled approach involves the use of activating groups. For example, pyridine N-oxides can be activated with reagents like trifluoromethanesulfonic anhydride (B1165640) to facilitate nucleophilic attack, allowing for regioselective substitution. nih.govnih.gov
Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative route. manac-inc.co.jpwikipedia.org In this SNAr-type reaction, a leaving group, such as another halogen, is displaced by a chloride ion. manac-inc.co.jp The success of this reaction is often dependent on the presence of electron-withdrawing groups on the aromatic ring. manac-inc.co.jp For aromatic systems, this reaction can be catalyzed by copper(I) iodide. wikipedia.org
Modern Synthetic Techniques and Efficiencies
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles are reflected in the development of one-pot procedures and other advanced techniques for the synthesis of complex molecules like this compound.
One-Pot Synthetic Procedures for this compound and its Derivatives
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. organic-chemistry.org
For example, the synthesis of 3,4-dihydro-2-pyridone derivatives has been achieved through a one-pot, four-component reaction. nih.gov Similarly, polysubstituted pyridines can be prepared via a one-pot, three-component cyclocondensation process. core.ac.uk While not explicitly detailing the synthesis of this compound, these examples demonstrate the power of one-pot methodologies in constructing pyridinone-based scaffolds. The development of a one-pot protocol for the 3-selective halogenation of pyridines via Zincke imine intermediates further highlights the potential of such strategies. chemrxiv.org
| Reaction Type | Reagents/Conditions | Key Features | Reference |
| N-Methylation | Methyl iodide, Sodium hexamethyldisilazane | Regioselective N-alkylation | chemicalbook.com |
| Cyclization | N-(1-methyl-3-oxobut-1-en-1-yl)amides, Base | Forms the pyridinone core | researchgate.net |
| Halogenation | Designed phosphine reagents, LiCl | Selective chlorination at the 4-position | nih.govchemrxiv.org |
| One-Pot Synthesis | Meldrum's acid, Benzaldehyde derivatives, Methyl acetoacetate, Ammonium acetate (B1210297), SiO2-Pr-SO3H | Efficient, environmentally benign synthesis of pyridone derivatives | nih.gov |
| Halogen Exchange | 4-chloro-1,3-dinitrobenzene, Sodium iodide | SNAr reaction for chloro- to iodo-substitution | manac-inc.co.jp |
Metal-Free Reaction Conditions in Pyridinone Synthesis
The development of metal-free synthetic methods is a primary goal in modern organic chemistry, driven by the need for more sustainable, cost-effective, and less toxic processes. In the context of pyridinone synthesis, several metal-free strategies have emerged, offering efficient access to this important heterocyclic core. These methods often rely on cascade reactions or multicomponent approaches to construct the pyridinone ring from simple, readily available precursors.
One prominent metal-free approach involves the one-pot synthesis of polysubstituted pyridines through a cascade reaction. researchgate.net This strategy can be initiated from aldehydes, phosphorus ylides, and propargyl azide (B81097). researchgate.net The sequence involves a series of transformations including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, all occurring in a single pot to afford the pyridine ring in good to excellent yields. researchgate.net While this demonstrates a general strategy for pyridines, similar principles are applied to pyridinone synthesis.
Another effective metal-free method utilizes a four-component one-pot stepwise cyclization catalyzed by a simple base like cesium carbonate (Cs2CO3). This process generates two new carbon-carbon bonds and two new carbon-nitrogen bonds through a sequence of an intermolecular condensation, an aza-Michael reaction, an intermolecular Michael addition, and an intramolecular cyclization. researchgate.net Furthermore, L-proline has been used as an efficient and environmentally friendly catalyst for the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. nih.gov
The regioselective phosphonation of pyridines has also been achieved under metal-free conditions. This involves activating the pyridine ring with a Lewis acid, such as BF3·OEt2, to facilitate the nucleophilic addition of a phosphine oxide anion. The resulting intermediate is then oxidized to yield the C4-phosphonated pyridine. nih.gov This highlights a metal-free method for functionalizing the pyridine core, which is a key consideration for synthesizing substituted pyridinones.
| Metal-Free Strategy | Key Reagents/Catalysts | Reaction Type | Key Features |
| Cascade Reaction | Aldehydes, phosphorus ylides, propargyl azide | Wittig, Staudinger, aza-Wittig, electrocyclization | One-pot synthesis of polysubstituted pyridines researchgate.net |
| Four-Component Cyclization | Cesium Carbonate (Cs2CO3) | Condensation, Michael addition, cyclization | Forms multiple C-C and C-N bonds in one pot researchgate.net |
| L-proline Catalysis | L-proline, Dimethyl 3-oxopentanedioate | One-pot synthesis | Environmentally friendly with broad functional group tolerance nih.gov |
| Lewis Acid-Mediated Phosphonation | BF3·OEt2, phosphine oxide anion | C-H functionalization | Provides access to C4-functionalized pyridines nih.gov |
Photostimulated Reactions in Pyridinone Functionalization
Photochemical methods offer unique pathways for the functionalization of heterocyclic compounds by accessing reactive intermediates that are often difficult to generate under thermal conditions. For pyridines and their derivatives, photostimulated reactions have enabled novel C-H functionalization strategies.
A significant development in this area is the photochemical organocatalytic functionalization of pyridines via the generation of pyridinyl radicals. acs.orgnih.gov This method utilizes a dithiophosphoric acid that serves multiple catalytic roles: as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for the pyridinium (B92312) ion, and a hydrogen atom abstractor. nih.gov The resulting pyridinyl radical can then couple with other radicals, such as allylic radicals, to form new C-C bonds with high regioselectivity. acs.orgnih.gov This approach provides a distinct positional selectivity compared to classical Minisci-type reactions. acs.org For instance, pyridines with meta-halogen substituents preferentially yield C4-functionalized products. acs.org
Another innovative photochemical strategy involves the C3 selective hydroxylation of pyridines through the valence isomerization of pyridine N-oxides. acs.org This metal-free transformation is initiated by UV light irradiation (e.g., 254 nm), which converts the pyridine N-oxide into a highly strained epoxide intermediate via an oxaziridine. acs.org This intermediate can then rearrange to provide 3-hydroxypyridines, a transformation that is challenging to achieve through other means due to the inherent electronic properties of the pyridine ring. acs.org The efficiency of this reaction is dependent on the irradiation wavelength, which is correlated with the absorption maximum of the starting pyridine N-oxide. acs.org
These photochemical methods demonstrate powerful, metal-free approaches to functionalize the pyridine core, which can be conceptually extended to pyridinone systems for late-stage modification and the synthesis of complex derivatives.
| Photochemical Method | Key Intermediates | Transformation | Key Features & Findings |
| Organocatalytic Functionalization | Pyridinyl radicals, allylic radicals | C(sp2)–C(sp3) bond formation | A dithiophosphoric acid acts as a multifunctional catalyst. nih.gov The reaction shows high regioselectivity, often favoring C4 functionalization for meta-substituted pyridines. acs.org |
| Valence Isomerization of N-Oxides | Oxaziridine, strained epoxide | C3-Hydroxylation | A metal-free method for selective hydroxylation at the C3 position. acs.org The reaction is initiated by UV light and is useful for late-stage functionalization. acs.org |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 1 Methylpyridin 2 1h One
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
The chlorine atom at the C4 position of the 4-Chloro-1-methylpyridin-2(1H)-one ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups onto the pyridinone core.
Displacement of the Chloro Group by Various Nucleophiles (e.g., Oxygen-, Nitrogen-, Carbon-based)
The displacement of the chloro group at the C4 position of the pyridinone ring has been demonstrated with a range of nucleophiles. While direct studies on this compound are limited in publicly accessible literature, extensive research on analogous systems, such as 4-chloro-quinolin-2(1H)-ones and other substituted chloropyridinones, provides significant insights into its expected reactivity.
Nitrogen-based Nucleophiles: The reaction of chloro-pyridinones with various amines is a well-established method for the synthesis of 4-amino-pyridinone derivatives. For instance, a related compound, 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile, readily reacts with alkyl- and arylamines to yield the corresponding 4-amino derivatives. semanticscholar.org Heating the chloro-substituted pyridinone with amines such as pyrrolidine, piperidine, methylamine (B109427), or benzylamine (B48309) in a solvent like methanol (B129727) leads to the substitution of the chlorine atom. semanticscholar.org Similarly, reactions with arylamines, like aniline, also proceed, although they may require longer reaction times due to the lower nucleophilicity of the arylamine. semanticscholar.org
In a closely related quinolinone system, 4-chloro-8-methylquinolin-2(1H)-one undergoes facile substitution with sodium azide (B81097) in DMF to produce the 4-azido derivative. mdpi.com This azido (B1232118) compound can then be converted to the corresponding 4-amino derivative through a Staudinger reaction, which involves treatment with triphenylphosphine (B44618) followed by acid hydrolysis. mdpi.com
Sulfur-based Nucleophiles: The chloro group can also be displaced by sulfur-based nucleophiles. For example, heating 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) results in the formation of the corresponding 4-sulfanylquinolin-2(1H)-one. mdpi.com
The following table summarizes the nucleophilic substitution reactions on a closely related pyridinone analog, demonstrating the scope of this transformation.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrrolidine | 4-(Pyrrolidin-1-yl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Methanol, Reflux, 3h | 95 | semanticscholar.org |
| Piperidine | 4-(Piperidin-1-yl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Methanol, Reflux, 4h | 93 | semanticscholar.org |
| Methylamine | 4-(Methylamino)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Methanol, Reflux, 3h | 85 | semanticscholar.org |
| Benzylamine | 4-(Benzylamino)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Methanol, Reflux, 4h | 92 | semanticscholar.org |
| Aniline | 4-(Phenylamino)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile | Methanol, Reflux, 20h | 90 | semanticscholar.org |
Examination of Reaction Selectivity and Yields
The nucleophilic substitution reactions at the C4 position of the pyridinone ring are generally high-yielding. semanticscholar.org The selectivity for substitution at this position is pronounced, which can be attributed to the electronic effects of the pyridinone system. The yields for reactions with aliphatic amines are typically excellent, often exceeding 85%. semanticscholar.org As noted, reactions with less nucleophilic aromatic amines, such as aniline, can also achieve high yields, though they necessitate longer reaction times. semanticscholar.org
Electrophilic Aromatic Substitution on the Pyridinone Core
Direct Bromination and Other Electrophilic Functionalizations
Direct electrophilic functionalization of the this compound core is less common than nucleophilic substitution. However, studies on related pyridinone systems suggest that electrophilic attack, such as bromination, is feasible. For other heterocyclic systems, regioselective bromination has been achieved using reagents like tetrabutylammonium (B224687) tribromide (TBATB), which is a safer and more manageable alternative to molecular bromine. nih.gov The reaction with TBATB is proposed to proceed via an electrophilic addition mechanism. nih.gov For the 1-methylpyridin-2(1H)-one system, electrophilic attack is generally directed to the C3 and C5 positions. The presence of the chloro group at C4 would further influence the regioselectivity of any subsequent electrophilic substitution.
Cross-Coupling Chemistry and Diversification of the Pyridinone Skeleton
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of heterocyclic compounds, and this compound is a promising substrate for such transformations.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki)
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron species and an organic halide, is a highly effective method for the diversification of the pyridinone skeleton. rsc.orglibretexts.org Chloroarenes, including chloropyridines, can participate in these couplings, often requiring specific catalyst systems to achieve good yields. The general mechanism involves the oxidative addition of the chloro-pyridinone to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org
Research on related dichloropyridines has shown that selective cross-coupling at the C4 position can be achieved with high selectivity using sterically hindered N-heterocyclic carbene (NHC) ligands. nih.gov This suggests that this compound could be selectively coupled with a variety of aryl- and vinylboronic acids to introduce diverse substituents at the C4 position.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | (Site-selective) | nih.gov |
| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | (Site-selective) | organic-chemistry.org |
| Halo-pyrido[1,2-a]pyrimidin-4-one | (Het)arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good to excellent | rsc.org |
Heck-Mizoroki Reaction:
The Heck-Mizoroki reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of the halide with an alkene in the presence of a base. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, migratory insertion of the alkene into the Pd-C bond, β-hydride elimination, and regeneration of the Pd(0) catalyst. libretexts.org
This compound can be envisioned as a substrate in Heck reactions to introduce alkenyl groups at the C4 position. The use of highly electron-donating ligands, such as N-(1-methylpyridin-4(1H)-ylidene)amines, has been shown to significantly improve the catalytic activity of palladium acetate (B1210297) in Heck-Mizoroki cross-coupling reactions. tubitak.gov.tr
Sonogashira Coupling and Other Transition Metal-Catalyzed Processes
This compound is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to this pyridinone derivative. The process typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst, like CuI, and a base, such as triethylamine (B128534) or diisopropylamine. These conditions facilitate the coupling of various alkynes at the C4-position of the pyridinone ring.
Beyond the Sonogashira reaction, other transition metal-catalyzed processes have been explored. For instance, Stille coupling, which utilizes organotin reagents, and Suzuki coupling, employing organoboron compounds, have also been demonstrated with 4-chloro-2-pyridones, indicating the broad utility of the 4-chloro substituent as a reactive handle for C-C bond formation. These reactions expand the synthetic possibilities for creating complex molecules based on the pyridinone scaffold. The reactivity of the C4-chloro group in these coupling reactions is a key feature, enabling the introduction of diverse functional groups.
Table 1: Examples of Transition Metal-Catalyzed Reactions with this compound
| Reaction Type | Catalyst System | Coupling Partner | Product Type |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Base | Terminal Alkyne | 4-Alkynyl-1-methylpyridin-2(1H)-one |
| Stille | Pd(PPh₃)₄ | Organostannane | 4-Aryl/Alkenyl-1-methylpyridin-2(1H)-one |
| Suzuki | Pd(OAc)₂ / Ligand / Base | Boronic Acid/Ester | 4-Aryl/Alkenyl-1-methylpyridin-2(1H)-one |
Oxidation and Reduction Chemistry of the Pyridinone System
The pyridinone core of this compound can undergo both oxidation and reduction, targeting the nitrogen atom, the carbonyl group, and the aromatic ring. These transformations provide pathways to novel structures with altered electronic properties and reactivity.
Formation of N-Oxides and their Reactivity
The nitrogen atom of the pyridinone ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide exhibits modified reactivity compared to the parent compound. The N-oxide functionality can influence the electron density of the ring system and can also act as a leaving group or participate in rearrangements. For example, the N-oxide can be used to introduce substituents at positions that are otherwise difficult to functionalize.
Reduction of the Carbonyl Group and Aromatic Ring
The reduction of this compound can proceed at two main sites: the C2-carbonyl group and the pyridinone ring itself. Reduction of the carbonyl group can lead to the formation of the corresponding 2-hydroxypyridine (B17775) derivative. However, this transformation is often challenging due to the stability of the pyridinone tautomer.
More commonly, the aromatic ring is targeted for reduction. Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or rhodium can lead to the saturation of the pyridinone ring, yielding piperidinone derivatives. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) can be tuned to achieve partial or complete reduction of the ring system.
Pericyclic and Rearrangement Reactions (e.g., Diels-Alder)
Pyridin-2(1H)-ones, including this compound, can participate in pericyclic reactions, most notably the Diels-Alder reaction. In this context, the pyridinone can act as a diene, reacting with a dienophile to form a bicyclic adduct. The presence of the chloro substituent at the C4-position can influence the electronics and stereoselectivity of the cycloaddition. These reactions are valuable for the construction of complex polycyclic nitrogen-containing frameworks. The reaction often requires thermal or Lewis acid-catalyzed conditions to proceed efficiently.
Studies on Reaction Mechanisms and Intermediates
The mechanisms of the reactions involving this compound have been the subject of detailed investigations. For instance, the Sonogashira coupling is understood to proceed through a catalytic cycle involving oxidative addition of the C-Cl bond to the palladium(0) center, followed by transmetalation with the copper acetylide and reductive elimination to afford the final product.
Mechanistic studies of Diels-Alder reactions have focused on understanding the facial selectivity and the role of the substituents on the pyridinone ring. Computational studies have been employed to model the transition states and intermediates, providing insights into the reaction pathways. The formation of specific intermediates, such as charged complexes or radical species, has been proposed and investigated in various transformations. These mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies based on this versatile chemical scaffold.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 1 Methylpyridin 2 1h One
Single-Crystal X-ray Diffraction (SXRD) Analysis
The molecular geometry of 4-Chloro-1-methylpyridin-2(1H)-one is anticipated to feature a planar pyridinone ring, a common characteristic of this heterocyclic system. The endocyclic double bonds confer a degree of aromaticity, influencing bond lengths and angles. The C4-Cl bond is a key feature, and its length can be compared to that in other chloro-substituted pyridines. For instance, in the related compound 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide, the C-Cl bond length provides a reference point for the expected value in the target molecule. researchgate.net The presence of the methyl group on the nitrogen atom (N1) will influence the local geometry around the nitrogen, which is expected to be trigonal planar.
Table 1: Predicted Bond Lengths and Angles for this compound Based on Analogous Structures
| Parameter | Predicted Value Range | Analogous Compound for Comparison |
| C4-Cl Bond Length (Å) | 1.73 - 1.75 | 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide researchgate.net |
| C2=O Bond Length (Å) | 1.22 - 1.25 | 1-Methyl-2-pyridone chemicalbook.com |
| N1-CH₃ Bond Length (Å) | 1.46 - 1.48 | 1-Methyl-2-pyridone chemicalbook.com |
| C-C (ring) Bond Lengths (Å) | 1.35 - 1.45 | Various Pyridinone Derivatives |
| C-N (ring) Bond Lengths (Å) | 1.36 - 1.40 | Various Pyridinone Derivatives |
| C4-C5-C6 Bond Angle (°) | ~118 - 122 | Various Pyridinone Derivatives |
| Cl-C4-C3 Bond Angle (°) | ~119 - 121 | 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide researchgate.net |
| C2-N1-C6 Bond Angle (°) | ~118 - 122 | 1-Methyl-2-pyridone chemicalbook.com |
In the solid state, molecules of this compound are expected to pack in a manner that maximizes stabilizing intermolecular interactions. While lacking a traditional hydrogen bond donor, the molecule can participate in several types of non-covalent interactions.
The packing arrangement will also be influenced by dipole-dipole interactions arising from the polar carbonyl group and the C-Cl bond. These interactions, along with van der Waals forces, will dictate the formation of a densely packed crystal structure. The study of crystal packing in related pyridinium (B92312) halides, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium halogenide salts, reveals the importance of hydrogen bonding and other weak interactions in directing the supramolecular assembly. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridinone ring.
N-CH₃: The methyl protons attached to the nitrogen atom are anticipated to appear as a singlet in the range of δ 3.5-3.6 ppm, based on data for 1-methyl-2-pyridone. chemicalbook.com
Ring Protons: The three protons on the pyridinone ring (H3, H5, and H6) will exhibit characteristic chemical shifts and coupling patterns. The proton at C3 (H3) is expected to be a doublet, coupling with H5 (a meta-coupling, which may be small). The proton at C5 (H5) will likely appear as a doublet of doublets, coupling with both H3 and H6. The proton at C6 (H6) is expected to be a doublet, coupling with H5. The electron-withdrawing effect of the chlorine atom at C4 will deshield the adjacent protons (H3 and H5), shifting their signals downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.
Carbonyl Carbon (C2): The carbonyl carbon is expected to resonate significantly downfield, likely in the region of δ 160-165 ppm.
Chlorinated Carbon (C4): The carbon atom bonded to the chlorine (C4) will also be deshielded, with a predicted chemical shift in the range of δ 130-140 ppm. Data for 4-chloro-1-methylpyridin-1-ium iodide shows a signal in this region. researchgate.net
Other Ring Carbons (C3, C5, C6): The remaining ring carbons will have chemical shifts influenced by their position relative to the carbonyl group, the nitrogen atom, and the chlorine atom.
Methyl Carbon (N-CH₃): The methyl carbon will appear at the most upfield region of the spectrum, typically around δ 30-40 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 3.5 - 3.6 (s) | 30 - 40 |
| H3 | 6.2 - 6.4 (d) | 110 - 120 |
| H5 | 7.2 - 7.4 (dd) | 125 - 135 |
| H6 | 7.4 - 7.6 (d) | 135 - 145 |
| C2 | - | 160 - 165 |
| C4 | - | 130 - 140 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the ring protons. Cross-peaks would be expected between H5 and H6, and a weaker cross-peak between H3 and H5, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the protonated carbons (C3, C5, C6, and the N-CH₃ group).
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C2 and C4). For example, correlations from the N-CH₃ protons to C2 and C6 would be expected.
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman))
Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environment. The FT-IR and FT-Raman spectra of this compound would display characteristic absorption and scattering bands.
C=O Stretch: A strong absorption band in the FT-IR spectrum, typically in the range of 1650-1680 cm⁻¹, would be indicative of the carbonyl group stretching vibration. The conjugation within the pyridinone ring would lower this frequency compared to a simple aliphatic ketone.
C=C and C=N Stretching: Vibrations associated with the double bonds within the pyridinone ring are expected to appear in the 1500-1600 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibration typically gives rise to a moderate to strong band in the FT-IR and a strong band in the FT-Raman spectrum, usually in the range of 700-800 cm⁻¹. The exact position would be influenced by the electronic environment of the pyridinone ring.
C-H Stretching: The stretching vibrations of the aromatic C-H bonds would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹.
Ring Bending Modes: A series of bands in the fingerprint region (below 1500 cm⁻¹) would correspond to various in-plane and out-of-plane bending vibrations of the pyridinone ring.
Analysis of the FT-IR spectrum of the related 2-chloro-6-methyl pyridine (B92270) can provide some comparative insights into the vibrational modes of a chlorinated pyridine ring. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch | 1650 - 1680 | Strong (IR) |
| C=C/C=N Ring Stretch | 1500 - 1600 | Medium to Strong |
| CH₃ Bending | 1370 - 1470 | Medium |
| C-N Stretch | 1200 - 1300 | Medium |
| C-Cl Stretch | 700 - 800 | Strong (Raman), Medium (IR) |
Assignment of Characteristic Vibrational Modes and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The vibrational modes of this compound can be assigned by comparing its spectra with those of related compounds like pyridine, substituted pyridones, and other heterocyclic systems. cdnsciencepub.comdtic.milcdnsciencepub.com The primary functional groups—the carbonyl (C=O), the N-methyl (N-CH₃), the carbon-chlorine (C-Cl), and the pyridone ring—all exhibit characteristic vibrational frequencies.
The analysis of related molecules provides a basis for these assignments. For instance, studies on 2-chloro-6-methyl pyridine and other substituted pyridines help in assigning the ring and methyl group vibrations. researchgate.netorientjchem.org Similarly, the extensive research on the vibrational spectra of pyridine itself offers a foundational understanding of the ring's fundamental modes. cdnsciencepub.comcdnsciencepub.com
Key vibrational modes for this compound are expected in the following regions:
C=O Stretching: The carbonyl group in the pyridone ring is expected to produce a strong, characteristic absorption band in the IR spectrum, typically in the range of 1650-1690 cm⁻¹. This is a hallmark of the 2-pyridone tautomer.
C=C and C=N Stretching: The double bonds within the heterocyclic ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.
N-CH₃ Group Vibrations: The methyl group attached to the nitrogen atom will have symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. The deformation (bending) vibrations of the CH₃ group are typically observed around 1410-1460 cm⁻¹. researchgate.net
C-H Vibrations: The aromatic C-H stretching vibrations of the ring protons are expected above 3000 cm⁻¹. The out-of-plane C-H bending modes are found at lower frequencies (700-900 cm⁻¹).
C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated to appear as a distinct band in the 600-800 cm⁻¹ range, although its intensity can vary.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Pyridone Ring |
| N-CH₃ Asymmetric/Symmetric Stretch | 2850 - 3000 | N-Methyl |
| C=O Stretch | 1650 - 1690 | Carbonyl |
| C=C / C=N Ring Stretch | 1400 - 1650 | Pyridone Ring |
| N-CH₃ Deformation | 1410 - 1460 | N-Methyl |
| C-Cl Stretch | 600 - 800 | C-Chloro |
Correlation of Experimental and Theoretically Predicted Spectra
To achieve a more precise assignment of vibrational modes, experimental spectra are often correlated with theoretical calculations. ijcrt.org Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute the optimized molecular geometry and predict the vibrational frequencies of molecules. pulsus.comresearchgate.net Such computational studies have been successfully applied to various pyridine derivatives and other heterocyclic compounds. ijcrt.orgmdpi.com
The process involves calculating the harmonic vibrational frequencies from the optimized structure of this compound. These calculated frequencies often exhibit systematic errors due to the approximations inherent in the theoretical models and the neglect of anharmonicity. researchgate.net Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data. researchgate.net
A comparative analysis between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman data allows for a definitive assignment of nearly all vibrational bands. This correlation is crucial for confirming the assignments of complex vibrations, such as ring deformation modes, and for understanding how different vibrational modes couple with each other. For example, computational studies on related molecules like 4–chloromethyl pyridine hydrochloride have shown excellent agreement between experimental and scaled DFT-calculated frequencies, validating the structural and vibrational analysis. ijcrt.org
| Experimental Frequency (cm⁻¹) | Theoretically Predicted Frequency (Scaled, cm⁻¹) | Vibrational Assignment |
|---|---|---|
| (Data not available) | (Requires specific computational study) | C=O Stretch |
| (Data not available) | (Requires specific computational study) | Ring Breathing Mode |
| (Data not available) | (Requires specific computational study) | C-Cl Stretch |
This table illustrates the format for correlating experimental and theoretical data. Actual values require a dedicated spectroscopic and computational study of the title compound.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry provides critical information about a molecule's molar mass and its structural features through the analysis of its fragmentation pattern upon ionization. libretexts.org The molecular ion (M⁺) peak of this compound would confirm its molecular weight. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral fragments, with the functional groups playing a key role. miamioh.edu
The fragmentation of substituted pyridines and ketones follows established pathways. libretexts.orgmiamioh.eduacs.org For this compound, the pyridone ring and its substituents would direct the fragmentation. Key expected fragmentation pathways include:
Loss of CO: A common fragmentation pathway for cyclic ketones and lactams is the expulsion of a neutral carbon monoxide molecule (28 Da). This would lead to a significant fragment ion.
Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical (Cl•, 35/37 Da), resulting in an ion at [M-35]⁺ or [M-37]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be evident for all chlorine-containing fragments.
Loss of Methyl Radical: The N-methyl group can be lost as a methyl radical (•CH₃, 15 Da), forming an [M-15]⁺ ion.
Ring Cleavage: Following initial losses, the heterocyclic ring itself can undergo cleavage. For instance, after the loss of CO, the remaining five-membered ring containing the nitrogen could fragment further. The fragmentation of pyridine itself often involves the loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN). rsc.org
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 143/145 | [C₆H₆ClNO]⁺ | Molecular Ion (M⁺) |
| 128/130 | [C₅H₃ClNO]⁺ | Loss of Methyl Radical (M - CH₃) |
| 115/117 | [C₅H₆NCl]⁺ | Loss of Carbon Monoxide (M - CO) |
| 108 | [C₆H₆NO]⁺ | Loss of Chlorine Radical (M - Cl) |
This table presents a hypothesized fragmentation pattern based on the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption spectrum is characteristic of the chromophores present in the molecule. In this compound, the pyridone ring system with its conjugated double bonds and carbonyl group constitutes the primary chromophore.
The electronic spectrum of such a compound is expected to show two main types of transitions:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. They are typically high-intensity absorptions. For pyridone systems, these transitions are often observed in the 200-300 nm range.
n → π* Transitions: This type of transition involves moving an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to an antibonding π-orbital. These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π transitions. They typically occur at longer wavelengths (lower energy), often above 300 nm. libretexts.org
The presence of the chlorine atom, an auxochrome, can influence the position and intensity of these absorption bands through its inductive and resonance effects. Solvent polarity can also shift the absorption maxima; n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions often show a bathochromic (red) shift. researchgate.net For comparison, spectral data for the related compound 1-methylpyridin-2(1H)-one is available and shows characteristic UV absorptions. science-softcon.de
Theoretical and Computational Chemistry of 4 Chloro 1 Methylpyridin 2 1h One
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the structural and electronic properties of molecules. DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), can provide a detailed picture of the molecule . vaia.com
Table 1: Predicted Geometrical Parameters of 4-Chloro-1-methylpyridin-2(1H)-one This table presents theoretical values based on DFT calculations of analogous structures.
| Parameter | Bond | Predicted Value |
| Bond Lengths | C=O | ~1.22 Å |
| C-Cl | ~1.74 Å | |
| N-C(ring) | ~1.38 Å | |
| N-CH₃ | ~1.47 Å | |
| C=C | ~1.36 Å | |
| C-C | ~1.45 Å | |
| Bond Angles | O=C-C | ~125° |
| Cl-C-C | ~119° | |
| C-N-C | ~120° | |
| C-C-C | ~118° | |
| Dihedral Angle | C-C-C-C | ~0° (planar ring) |
The pyridinone ring is expected to be largely planar. The bond lengths and angles are influenced by the electronic nature of the substituents. The C=O bond will be highly polarized, and the C-Cl bond length is typical for a chlorine atom attached to an sp²-hybridized carbon.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. vaia.com
For this compound, the HOMO is expected to be distributed over the pyridinone ring, particularly the π-system, while the LUMO would also be located on the ring, likely with significant contributions from the C=C and C=O bonds. The electronegative chlorine atom and the carbonyl group would lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.
Table 2: Predicted Frontier Orbital Energies of this compound This table presents theoretical values based on DFT calculations of analogous structures.
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.8 eV |
| Energy Gap (ΔE) | ~ 4.7 eV |
A moderate energy gap suggests that the molecule is stable but capable of participating in chemical reactions under appropriate conditions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. scielo.org.mx
In an MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for electrophilic attack or hydrogen bonding. The most positive potential (blue regions) would likely be found on the hydrogen atoms of the methyl group and near the ring carbons, particularly the carbon atom bonded to the chlorine, indicating susceptibility to nucleophilic attack. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer events, known as donor-acceptor interactions, between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
Table 3: Predicted NBO Donor-Acceptor Interactions in this compound This table presents theoretical interactions and plausible stabilization energies based on analogous systems.
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |
| LP (O) | π(C-C)ring | ~ 20-30 |
| LP (O) | π(C-N)ring | ~ 15-25 |
| LP (Cl) | σ*(C-C)ring | ~ 2-5 |
These interactions indicate significant electron delocalization within the molecule, which is a key feature of its electronic structure.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for studying reaction pathways and identifying transition states, which are the high-energy structures that connect reactants and products. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.
Studies on similar molecules like 4-chloropyridine (B1293800) show that they react with nucleophiles, such as amines, via a two-step mechanism. vaia.comresearchgate.net Computationally, this mechanism can be modeled by:
Reactant Complex Formation : The nucleophile approaches the pyridinone ring.
Transition State 1 (TS1) : The nucleophile forms a bond with the carbon atom attached to the chlorine, leading to a high-energy transition state.
Meisenheimer Intermediate : A resonance-stabilized anionic intermediate is formed. The negative charge is delocalized over the ring and the electron-withdrawing carbonyl group, which helps to stabilize it.
Transition State 2 (TS2) : The C-Cl bond begins to break.
Product Complex Formation : The chloride ion departs, and the final product is formed.
DFT calculations can locate the geometries of the intermediates and transition states and calculate their energies, providing the activation energy barriers for each step. This allows for a detailed understanding of the reaction kinetics and thermodynamics. nih.gov
Intermolecular Interaction Studies (e.g., Dimerization, Cocrystal Formation)
The way molecules interact with each other governs their physical properties in the solid and liquid states.
Dimerization: While 2-pyridone is well-known to form a stable, doubly hydrogen-bonded dimer, this compound lacks the N-H group necessary for this specific interaction. nih.gov However, it can still form dimers through weaker interactions. Computational studies on similar molecules like 2-pyrrolidone show dimerization through C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. nih.govacs.org For this compound, the most likely dimerization motif would involve C-H···O interactions between the methyl or ring hydrogens of one molecule and the carbonyl oxygen of another, alongside antiparallel π-stacking of the pyridinone rings to minimize electrostatic repulsion.
Cocrystal Formation: Cocrystallization is a strategy used to modify the physical properties of a compound by combining it with another molecule (a coformer) in a crystalline lattice. Computational methods are increasingly used to predict the likelihood of cocrystal formation. mdpi.com These methods include:
Lattice Energy Calculations : Predicting whether a cocrystal lattice is more energetically favorable than the crystal lattices of the individual components. acs.org
Hydrogen Bond Propensity Analysis : Identifying the strongest potential hydrogen bond donors and acceptors to predict favorable synthons. The carbonyl oxygen in this compound is a strong hydrogen bond acceptor, suggesting that good coformers would be molecules with strong hydrogen bond donor groups, such as carboxylic acids or phenols.
ΔpKa Rule : For acid-base pairs, a pKa difference between the coformer (acid) and the target molecule (base) of less than 0 generally leads to a cocrystal, while a difference greater than 3 often results in a salt. acs.org
Computational screening can rank potential coformers, saving significant experimental time and resources in the search for new solid forms of this compound with tailored properties. nih.gov
Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis Chemical Shifts and Frequencies)
Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei. These calculations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors. The predicted values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide significant insights into the electronic environment of the atoms in the molecule.
Status for this compound: There are no specific published computational studies detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound. Experimental NMR data is also not widely reported in academic literature, which would be essential for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. The calculated spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic functional groups and to understand the molecule's vibrational behavior.
Status for this compound: Specific computational predictions of the IR spectrum for this compound have not been found in the surveyed literature.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions within the molecule.
Status for this compound: There is no available literature that reports the theoretical or experimental UV-Vis spectrum of this compound.
A comparative table of predicted versus experimental spectroscopic data would typically be presented here. However, due to the lack of available data, such a table cannot be constructed.
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a key role in the design and screening of potential NLO materials by predicting their hyperpolarizabilities. The first-order hyperpolarizability (β) is a key parameter that indicates the second-order NLO response of a molecule.
Computational approaches, often using DFT, can calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of a molecule. These calculations help in understanding the structure-property relationships that govern the NLO response. For instance, the presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties.
Status for this compound: No dedicated computational studies on the NLO properties of this compound have been identified in the scientific literature. Therefore, its potential as an NLO material remains theoretically unexplored.
A data table for the computed NLO properties would typically include the following parameters. The values are placeholders to illustrate the format.
| Parameter | Calculated Value |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Applications of 4 Chloro 1 Methylpyridin 2 1h One in Organic Synthesis and Materials Science
Potential in Polymer Chemistry and Functional Materials Design
Incorporation into Polymer Matrices for Property Modification
The functionalization of polymer matrices with small organic molecules is a well-established strategy to imbue the resulting materials with novel or enhanced properties. While the core structure of 4-Chloro-1-methylpyridin-2(1H)-one, a substituted pyridinone, suggests its potential utility as an additive or comonomer in polymerization reactions, a thorough review of available scientific literature and patent databases reveals a notable absence of specific research on its incorporation into polymer matrices.
In a related context, the compound 2-Chloro-1-methylpyridinium iodide, a pyridinium (B92312) salt, has been investigated as a cross-linking agent. sigmaaldrich.comsigmaaldrich.com Such agents are crucial for fabricating materials like biodegradable cross-linked hyaluronic acid films and gelatin membranes, which find applications in the biomedical field. sigmaaldrich.comsigmaaldrich.com Cross-linking enhances the mechanical strength and stability of polymer networks. However, it is important to emphasize that this application pertains to a different, albeit structurally related, compound and not to this compound itself.
The potential for this compound to act as a modifier for polymer properties would theoretically stem from the presence of the polar pyridinone ring and the reactive chloro group. These features could influence polymer chain interactions, solubility, and thermal stability, or provide a site for post-polymerization modification. Despite this theoretical potential, there is currently no documented evidence of its use for these purposes.
Synthesis of Novel Materials with Specific Characteristics
The synthesis of novel materials with tailored characteristics is a cornerstone of modern materials science. Heterocyclic compounds are frequently employed as building blocks or precursors for functional materials due to their unique electronic and structural properties.
While pyridinone derivatives, in a broader sense, are recognized as versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, specific applications of this compound in the direct synthesis of novel materials are not extensively documented in the current body of scientific literature. google.com
Research on related pyridinone structures has shown their potential as precursors for compounds with interesting phytotoxic or biological activities. google.com For instance, derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have been synthesized and evaluated for such properties. google.com Furthermore, patent literature describes the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one as an intermediate for the production of the mineralocorticoid receptor antagonist Finerenone, highlighting the role of substituted pyridinones in the synthesis of complex, high-value molecules. google.com
The reactive nature of the chloro-substituent on the pyridinone ring of this compound suggests its potential as a versatile synthon. It could theoretically undergo various cross-coupling reactions to be integrated into larger molecular architectures, potentially leading to the creation of new dyes, ligands for metal complexes, or electronically active materials. However, specific examples and detailed research findings on the synthesis of novel materials directly from this compound remain to be reported in the scientific literature.
Conclusion and Future Research Perspectives on 4 Chloro 1 Methylpyridin 2 1h One
Synthesis of Key Research Findings and Methodological Advancements
Research surrounding 4-Chloro-1-methylpyridin-2(1H)-one has led to the development of several synthetic routes. A notable method involves the reaction of pyridine-2-formic acid with thionyl chloride to produce 4-chloropyridine-2-formyl chloride hydrochloride. This intermediate is then subjected to esterification and subsequent reaction with an aqueous methylamine (B109427) solution to yield the target compound. google.com This process has been optimized to improve yield and purity, addressing challenges such as the formation of by-products. google.com
Advancements in synthetic methodologies are not limited to the target compound itself. For instance, the synthesis of related structures, such as 4-amino-5-methyl-2(1H)-pyridone, an intermediate for the mineralocorticoid receptor antagonist Finerenone, has been achieved through the hydrogenation of a nitro-N-oxide precursor followed by reaction with potassium hydroxide (B78521) in methanol (B129727). google.com This efficient, two-step process boasts a high total yield of 84% and a purity exceeding 99%, making it suitable for industrial-scale production. google.com
Emerging Trends in Halogenated N-Methylpyridinone Chemistry
The broader field of halogenated N-methylpyridinone chemistry is witnessing a surge in interest, driven by the diverse biological activities exhibited by these compounds. Pyridin-2(1H)-ones are recognized for a wide range of properties, including analgesic, antifungal, and anti-inflammatory activities. nih.gov This has spurred research into the synthesis of novel derivatives.
A significant trend is the use of readily available starting materials, such as dehydroacetic acid, to construct the pyridone core. nih.govnih.gov Subsequent condensation reactions with various aldehydes allow for the introduction of diverse substituents, leading to libraries of new compounds with potential phytotoxic or other biological activities. nih.govnih.gov Furthermore, the exploration of non-conventional reaction conditions, such as ultrasound and infrared assistance, is becoming more prevalent to enhance reaction efficiency and align with the principles of green chemistry. mdpi.comresearchgate.net The use of halogen-bonded complexes, for example, involving dichlorine and pyridine (B92270) N-oxide, represents a novel approach to understanding and controlling intermolecular interactions in these systems. rsc.org
Untapped Research Avenues and Challenges for this compound Derivatives
While significant progress has been made, several research avenues for this compound derivatives remain underexplored. The reactivity of the chloro-substituent at the 4-position presents an opportunity for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The exploration of these reactions could lead to the discovery of compounds with novel pharmacological or material properties.
A key challenge lies in developing stereoselective synthetic methods. Many biologically active molecules are chiral, and the ability to control the stereochemistry of this compound derivatives would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries in the synthetic sequence.
Furthermore, the investigation of the photophysical properties of these compounds is an area with considerable potential. The inherent fluorescence of some pyridone systems could be tuned by modifying the substitution pattern, leading to applications in areas such as bioimaging and sensor technology.
Broader Impact and Significance for Advancements in Chemical Synthesis and Materials Innovation
In the realm of materials science, pyridinone-based structures are being investigated for their potential in creating novel polymers and functional materials. For instance, 2-Chloro-1-methylpyridinium iodide, a related compound, has been used as a cross-linking agent in the fabrication of biodegradable films for biomedical applications. sigmaaldrich.comsigmaaldrich.com The unique electronic and structural properties of halogenated pyridinones make them attractive building blocks for materials with tailored optical, electronic, or self-assembly properties. The continued exploration of these compounds is poised to contribute to innovations in fields ranging from medicine to materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyridines or dihydropyrimidinone precursors. For example, one-pot reactions under reflux with ethanol as a solvent and catalysts like glycine have been employed for analogous dihydropyrimidinones, achieving yields >70% after recrystallization . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and catalyst loading. Solvent polarity and stoichiometric ratios of reagents (e.g., aldehydes, urea derivatives) are critical for minimizing side products .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the pyridinone scaffold and substituent positions. For example, -NMR peaks at δ 6.5–7.5 ppm indicate aromatic protons, while methyl groups appear at δ 2.3–3.0 ppm .
- X-ray crystallography : Employ SHELXL for structure refinement. The software is robust for resolving bond lengths and angles, even with twinned or high-resolution data .
- IR : Characterize carbonyl stretches (C=O) near 1650–1700 cm and C-Cl bonds at 550–750 cm .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via optical density measurements .
- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles before advancing to in vivo studies .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities against target proteins (e.g., Trypanothione Reductase for anti-leishmanial activity). Validate docking poses with 100 ns MD simulations to assess ligand-protein stability .
- DFT calculations : Compare experimental vs. theoretical NMR/IR spectra using Gaussian09 to identify misassigned peaks or conformational isomers .
Q. What strategies improve regioselectivity in the synthesis of halogenated pyridinone analogs?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro or carbonyl groups) to steer halogenation to specific positions. For example, chlorination at the 4-position is favored in the presence of methyl groups due to steric and electronic effects .
- Catalytic systems : Use CuCl or FeCl in acetonitrile to enhance selectivity, as demonstrated in analogous pyridinone syntheses .
Q. How can researchers address low reproducibility in biological assays for this compound?
- Methodological Answer :
- Standardize protocols : Pre-treat cells with identical passage numbers and culture conditions. For in vivo studies (e.g., analgesic testing in Sprague-Dawley rats), maintain consistent dosing intervals and use GraphPad Prism for statistical validation .
- Batch variability : Characterize compound purity via HPLC (>95%) and confirm stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout models : Generate gene knockouts (e.g., SIRT1 for apoptosis studies) to confirm target engagement in cellular assays .
- Metabolomics : Use LC-MS to track metabolite changes in treated vs. untreated cells, identifying pathways like oxidative phosphorylation or nucleotide biosynthesis .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in MD simulations (e.g., AMBER vs. CHARMM) to better reflect ligand flexibility or solvation effects.
- Experimental replication : Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to rule out technical variability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
